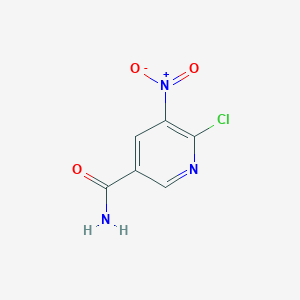
6-Chloro-5-nitronicotinamide
Cat. No. B8259973
M. Wt: 201.57 g/mol
InChI Key: CEGMZWBZAQVGHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05886008
Procedure details


A mixture of 6hydroxy-5-nitronicotinic acid (1.33 g, 7.22 mmol), phosphorus pentachloride (1.5 g, 7.20 mmol, 1.0 eq), and phosphorus oxychloride (2.7 mL) was heated at 130° C. under nitrogen for 4 hours. The resultant solution was concentrated via evaporation under reduced pressure. The residual oil [presumed to be 6-chloro-5-nitronicotinic acid, acid chloride] was dissolved in a solution of tetrahydrofuran and methylene chloride (1:1, 20 mL), and this solution was cooled to -78° C. A solution of ammonia in THF (2.7M, 15 mL, 40 mmol, 5 eq) was added dropwise, and the resultant reaction solution was allowed to warm to room temperature. Water (50 mL) was then added, and the aqueous mixture was extracted with methylene chloride (2×50 mL). The extracts were combined, dried (Na2SO4), and evaporated under reduced pressure to afford the title compound (0.72 g, 3.57 mmol, 49%) as a yellow solid: 1H NMR (CD3OD) δ 9.05 (d, J=2.2 Hz, 1H), 8.81 (d, J=2.2 Hz, 1H), 4.88 (s, 2 exchangeable H); 13C NMR (CD3OD) δ 166.7, 152.5, 146.1, 135.0, 131.3; HRMS calculated for C6H4ClN3O3 200.9942, found 200.9938. Anal. calcd for C6H4ClN3O3 ; C, 35.75; H, 2.00; N, 20.85. Found: C, 35.41; H. 2.14; N, 20.29 .






Name
Yield
49%
Identifiers


|
REACTION_CXSMILES
|
O[C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][C:5]([C:6](O)=O)=[CH:4][N:3]=1.P(Cl)(Cl)(Cl)(Cl)[Cl:15].P(Cl)(Cl)(Cl)=O.[NH3:25].C1COCC1.[OH2:31]>>[Cl:15][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][C:5]([C:4]([NH2:3])=[O:31])=[CH:6][N:25]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.33 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=NC=C(C(=O)O)C=C1[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
2.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Step Two
Step Three
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
130 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The resultant solution was concentrated via evaporation under reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residual oil [presumed to be 6-chloro-5-nitronicotinic acid, acid chloride] was dissolved in a solution of tetrahydrofuran and methylene chloride (1:1, 20 mL)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
this solution was cooled to -78° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resultant reaction solution
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to room temperature
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous mixture was extracted with methylene chloride (2×50 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC=C(C(=O)N)C=C1[N+](=O)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 3.57 mmol | |
| AMOUNT: MASS | 0.72 g | |
| YIELD: PERCENTYIELD | 49% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
